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Sulfonoglycolipid - 109430-50-4

Sulfonoglycolipid

Catalog Number: EVT-1164786
CAS Number: 109430-50-4
Molecular Formula: C41H78O12S
Molecular Weight: 795.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulfonoglycolipid is a natural product found in Dictyochloris fragrans with data available.
Synthesis Analysis

Methods of Synthesis
The synthesis of sulfonoglycolipids can be achieved through several methods, primarily focusing on the extraction from natural sources or synthetic approaches. The extraction method often involves the following steps:

  1. Extraction: Crude extracts are obtained from sources like Dictyonema glabratum using organic solvents such as chloroform and methanol.
  2. Purification: The extracts undergo chromatographic techniques like thin-layer chromatography (TLC) and column chromatography to isolate specific fractions containing sulfonoglycolipids.
  3. Methanolysis: The isolated glycolipid fractions are subjected to methanolysis, typically using 3% methanol in hydrochloric acid, to yield methyl glycosides for further analysis .
  4. Characterization: Analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Molecular Structure Analysis

Structural Characteristics
The molecular structure of sulfonoglycolipids typically features a carbohydrate backbone linked to one or more fatty acid chains and a sulfonate group. For instance, in the case of Dictyonema glabratum, the methyl glycoside obtained showed a pseudomolecular ion at m/z 303, indicating a sodium salt form linked to a methylpentose directly associated with a sulfur atom from the sulfonate group .

The detailed structural analysis through NMR revealed an α-glycosidic configuration with specific coupling constants indicating trans-diaxial arrangements among protons. The presence of distinct carbon signals correlated with hydrogen signals further confirmed the structural integrity of the compound .

Chemical Reactions Analysis

Reactivity and Functional Groups
Sulfonoglycolipids participate in various chemical reactions due to their functional groups. Key reactions include:

  1. Hydrolysis: Sulfonoglycolipids can undergo hydrolysis in aqueous environments, leading to the release of fatty acids and carbohydrates.
  2. Methanolysis: As previously mentioned, methanolysis is utilized for characterization, converting sulfonoglycolipids into their methyl glycoside forms.
  3. Sulfation Reactions: The sulfonate group can engage in sulfation reactions, which may modify biological activity or solubility characteristics.

These reactions are crucial for understanding both the chemical behavior and potential modifications of sulfonoglycolipids for various applications .

Mechanism of Action

Biological Mechanisms
The mechanism of action of sulfonoglycolipids is primarily linked to their interactions with biological membranes and cellular receptors. For instance, studies have shown that certain sulfonoglycolipids can inhibit T-cell responses by modulating cell surface markers such as CD62L . This interaction suggests that sulfonoglycolipids may play roles in immune modulation.

Additionally, their unique structural features allow them to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability, which can influence cellular signaling pathways .

Physical and Chemical Properties Analysis

Properties Overview
Sulfonoglycolipids exhibit a range of physical and chemical properties that influence their functionality:

  • Solubility: These compounds typically show amphiphilic characteristics due to their lipid and carbohydrate components, making them soluble in both polar and non-polar solvents.
  • Stability: The stability of sulfonoglycolipids can be affected by environmental conditions such as pH and temperature.
  • Spectroscopic Data: Techniques like NMR provide insights into molecular dynamics, confirming structural integrity through characteristic chemical shifts and coupling patterns .
Applications

Scientific Applications
Sulfonoglycolipids have garnered interest for various applications across scientific fields:

  1. Biological Research: Their role in modulating immune responses makes them valuable in immunology research.
  2. Drug Development: Due to their unique properties, they are being explored as potential drug candidates or adjuvants in vaccine formulations.
  3. Biotechnology: Sulfonoglycolipids can serve as surfactants or emulsifiers in various industrial processes due to their amphiphilic nature.
Biosynthesis Pathways of Sulfonoglycolipids

Enzymatic Sulfation Mechanisms in Glycolipid Synthesis

Sulfonoglycolipid biosynthesis centers on the transfer of sulfate groups to glycolipid acceptors, a process mediated by sulfotransferase enzymes and dependent on the universal sulfate donor 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS). The sulfation reaction follows a conserved nucleophilic substitution (SN2) mechanism: the catalytic lysine or arginine residue in the sulfotransferase’s active site stabilizes the transition state, while a histidine or glutamate residue deprotonates the acceptor hydroxyl group. This facilitates sulfate transfer from PAPS to the glycolipid substrate, yielding sulfoglycolipids and the byproduct 3′-phosphoadenosine 5′-phosphate (PAP) [1] [6].

PAPS biosynthesis is ATP-intensive, requiring two ATP molecules per sulfate group activated:

  • ATP sulfurylase converts ATP and inorganic sulfate (SO₄²⁻) to adenosine 5′-phosphosulfate (APS) and pyrophosphate (PPi).
  • APS kinase phosphorylates APS to PAPS [2] [9]. In mammals, these activities reside in a bifunctional enzyme (PAPSS1), whereas bacteria use discrete enzymes [9]. Regeneration systems for PAPS have been engineered to overcome its thermodynamic instability and cost, utilizing polyphosphate kinases (e.g., PPK2 from Staphylococcus epidermidis) to regenerate ATP from AMP and polyphosphate, alongside PAPS synthases [2].

Table 1: Key Sulfotransferase Classes in Glycolipid Sulfation

Sulfotransferase ClassRepresentative EnzymesSubstrate SpecificityCatalytic Residues
Glycolipid-specificCerebroside sulfotransferase (CST)Galactosylceramide, SeminolipidLys/Arg (PAPS binding), His/Glu
Polysaccharide-modifyingChondroitin 4-O-sulfotransferaseChondroitin glycosaminoglycansLys, His
Cytosolic (SULTs)SULT2A1Steroids, xenobioticsLys, His

Role of Cerebroside Sulfotransferase (CST) in Sulfoglycolipid Production

Cerebroside Sulfotransferase (CST), encoded by the Gal3st1 gene, is the principal enzyme responsible for sulfating the galactose moiety of glycolipids. It exhibits a broad substrate scope, accepting both sphingolipids (e.g., galactosylceramide to form sulfatide) and glycerolipids (e.g., alkylacylglycerol-galactoside to form seminolipid). CST operates as a type II transmembrane protein localized in the Golgi apparatus, featuring a catalytic domain oriented toward the lumen [1] [3].

Genetic ablation of CST in mice eliminates all sulfoglycolipids system-wide, confirming its non-redundant role. Phenotypic analyses of CST-knockout models reveal:

  • Neurological deficits: Disrupted myelin compaction due to loss of sulfatide, impairing nerve conduction.
  • Spermatogenesis arrest: Seminolipid deficiency blocks germ cell differentiation at the pachytene stage.
  • Immunomodulatory effects: Reduced L-selectin-dependent monocyte infiltration in inflamed tissues, implicating sulfatide as an endogenous ligand [1] [3].

CST’s activity is regulated by post-translational modifications. In renal carcinoma cells, growth factors (EGF, TGF-α) enhance CST activity via Ras-dependent signaling, while protein kinase C modulates its membrane association [1].

Table 2: Functional Consequences of CST Deficiency

Biological ProcessSulfoglycolipid AffectedPhenotype in CST-KO MiceMolecular Mechanism
MyelinationSulfatideMyelin dysfunction, tremorsLoss of paranodal junction stability
SpermatogenesisSeminolipidArrest at pachytene stageFailed spermatid differentiation
Immune cell traffickingSulfatideReduced renal monocyte infiltrationImpaired L-selectin binding

Tissue-Specific Expression of Sulfotransferase Isoforms

CST expression is spatiotemporally regulated through alternative promoter usage and tissue-specific transcription factors. The murine Cst gene employs seven alternative exons 1 (1a–1g), each flanked by unique promoters activated in distinct tissues:

  • Brain (oligodendrocytes): Exon 1c-driven expression enables sulfatide synthesis for myelin assembly.
  • Testis (spermatogenic cells): Exon 1f activation by Brother of the Regulator of Imprinted Sites (BORIS) upregulates CST for seminolipid production.
  • Kidney and intestine: Exon 1a utilized under Peroxisome Proliferator-Activated Receptor α (PPARα) control [1].

This isoform diversity ensures context-appropriate sulfoglycolipid synthesis without altering the catalytic domain sequence. Accordingly, sulfatide predominates in the nervous system, while seminolipid is testis-specific [1] [3]. Beyond CST, other tissue-restricted sulfotransferases exist:

  • Chondroitin 4-O-sulfotransferase (C4ST-1): Highly expressed in cartilage for glycosaminoglycan sulfation.
  • Intestinal sulfotransferases: Sulfate dietary glycolipids in the gut epithelium [6] [9].

Table 3: Transcriptional Regulation of CST in Mammalian Tissues

Tissue/Cell TypeExon 1 VariantKey Transcription FactorsSulfoglycolipid Product
Oligodendrocytes (CNS)Exon 1cSOX10, MYRFSulfatide
Spermatocytes (testis)Exon 1fBORISSeminolipid
Renal tubules (kidney)Exon 1aPPARαSulfatide
Gastric mucosaExon 1dHNF4αSulfoglycolipid variants

Evolutionary Conservation of Sulfoglycolipid Biosynthetic Machinery

The core enzymatic machinery for sulfoglycolipid synthesis is evolutionarily ancient, with CST homologs identified in vertebrates, invertebrates, fungi, and bacteria. Mammalian CST belongs to the Galactose-3-O-Sulfotransferase (Gal3ST) family, which includes four isoforms (Gal3ST-1 to -4). Among these, only Gal3ST-1 (CST) sulfates glycolipids; Gal3ST-2–4 target glycoproteins or proteoglycans [1] [6].

Notably, pathogenic mycobacteria employ analogous sulfotransferases for virulence lipid synthesis:

  • Stf0 (M. tuberculosis): Sulfates trehalose to form sulfolipid-1 (SL-1), utilizing PAPS similarly to mammalian CST but with distinct acceptor specificity [4] [6].
  • Chp1: Acyltransferase that collaborates with Stf0 in SL-1 biosynthesis, highlighting convergent evolution in lipid modification [4].

Comparative genomics reveals that the Sulfotransfer1 (PF00685) and Sulfotransfer2 (PF03567) Pfam domains are conserved across eukaryotes and prokaryotes. However, non-GAG sulfotransferases in algae and fungi exhibit divergent substrate-binding regions despite retaining the PAPS-binding motif (PSB loop) and catalytic residues [6]. This suggests evolutionary tinkering: while the core sulfotransferase fold is preserved, acceptor specificity has diversified to fulfill lineage-specific biological roles—from myelin stabilization in mammals to cell wall biosynthesis in algae.

Properties

CAS Number

109430-50-4

Product Name

Sulfonoglycolipid

IUPAC Name

[(2S,3S,4S,5R,6S)-6-[2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid

Molecular Formula

C41H78O12S

Molecular Weight

795.1 g/mol

InChI

InChI=1S/C41H78O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)50-31-34(32-51-41-40(46)39(45)38(44)35(53-41)33-54(47,48)49)52-37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-41,44-46H,3-33H2,1-2H3,(H,47,48,49)/t34?,35-,38-,39+,40-,41+/m1/s1

InChI Key

RVUUQPKXGDTQPG-PINKXYAGSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Synonyms

SQDP glyceride
sulfoquinovosyl dipalmitoyl glyceride

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

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